Hexyl isocyanide
Overview
Description
Hexyl isocyanide is an organic compound with the functional group –N≡C. It is an isomer of the related nitrile (–C≡N) and is known for its unique reactivity due to the presence of a nucleophilic and electrophilic terminal carbon. This compound is part of the isocyanide family, which has been extensively studied for its diverse applications in organic synthesis, particularly in multicomponent reactions.
Mechanism of Action
Target of Action
Hexyl isocyanide primarily targets the respiratory system . It is known to cause respiratory sensitization, leading to conditions such as asthma and inflammation in the respiratory tract .
Mode of Action
Isocyanides, including this compound, are highly reactive compounds that can interact with a variety of reagents, including electrophiles, nucleophiles, and even radicals . They are known for their metal coordinating properties, which likely play a role in their biological activity .
Biochemical Pathways
Isocyanides are known to be involved in a variety of reactions, including base-catalyzed reactions with hydrogen-acidic compounds . They can also undergo thermal rearrangement, with aromatic isocyanides isomerizing about 10 times faster than aliphatic isocyanides .
Pharmacokinetics
It’s worth noting that isocyanides have been erroneously considered too reactive or metabolically unstable, which has restricted their use .
Result of Action
Exposure to this compound can lead to severe health effects, including asthma, inflammation in the respiratory tract, and potentially cancer . It is also known to cause skin sensitization .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, isocyanide-based multicomponent reactions can be accelerated in water due to the hydrophobic effect . Additionally, airborne isocyanates, including this compound, can be sampled in fire effluent during the early stages of fire development .
Preparation Methods
Hexyl isocyanide can be synthesized through several methods:
Formylation of Primary Amines: One common method involves the formylation of hexylamine followed by dehydration.
Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Hexyl isocyanide undergoes various types of chemical reactions:
Reduction: Reduction of this compound can yield hexylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isocyanates, while reduction yields amines .
Scientific Research Applications
Comparison with Similar Compounds
Hexyl isocyanide can be compared with other isocyanides such as methyl isocyanide, ethyl isocyanide, and phenyl isocyanide:
Methyl Isocyanide: Smaller and more volatile, often used in small-scale organic synthesis.
Ethyl Isocyanide: Similar in reactivity to this compound but with a shorter carbon chain, making it less hydrophobic.
Phenyl Isocyanide: Contains an aromatic ring, which imparts different electronic properties and reactivity compared to aliphatic isocyanides like this compound.
This compound is unique due to its longer carbon chain, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-isocyanohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
Record name | Hexyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-23-9 | |
Record name | Hexyl isocyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?
A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as this compound, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []
Q2: Does the hydrophobicity of this compound influence its interaction with hemoglobin?
A3: Yes, the hydrophobicity of alkyl isocyanides, including this compound, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []
Q3: How do the binding kinetics of this compound to isolated hemoglobin subunits compare to its binding to intact hemoglobin?
A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including this compound. The fastest association rates are observed with methyl and this compound, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []
Q4: Are there computational studies that support the experimental findings on this compound binding to biological targets?
A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclothis compound (structurally similar to this compound), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.
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